molecular formula C12H18ClNO2 B1656639 Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans- CAS No. 53581-71-8

Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans-

Cat. No. B1656639
CAS RN: 53581-71-8
M. Wt: 243.73 g/mol
InChI Key: CEDNODFJANCFQI-KXNXZCPBSA-N
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Description

Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans- is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a cyclopropane derivative that has been shown to have a range of interesting properties, including significant effects on certain biochemical and physiological processes. In

Mechanism of Action

The exact mechanism of action of Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans- is not fully understood. However, studies have suggested that the compound acts as a partial agonist at certain serotonin and dopamine receptors. This leads to a complex interplay of neurotransmitter activity that may underlie the compound's effects on mood and behavior.
Biochemical and Physiological Effects:
Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans- has been shown to have a range of interesting biochemical and physiological effects. Studies have suggested that the compound may modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. Additionally, the compound has been shown to have effects on heart rate and blood pressure, suggesting that it may have potential applications in cardiovascular research.

Advantages and Limitations for Lab Experiments

Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans- has several advantages for use in lab experiments. For example, the compound has a relatively low toxicity and is stable under a range of conditions. However, it is important to note that the compound can be difficult to synthesize and may require specialized equipment and expertise. Additionally, the compound's effects on neurotransmitter systems can be complex and may require careful study to fully understand.

Future Directions

There are several potential future directions for research involving Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans-. One promising area of research involves the compound's potential as a treatment for depression and addiction. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on cellular signaling pathways. Finally, there may be applications for Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans- in cardiovascular research, although more research is needed to fully explore this possibility.

Scientific Research Applications

Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans- has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the compound's effects on the central nervous system. Studies have shown that Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans- has significant effects on certain neurotransmitter systems, including dopamine and serotonin. This has led to investigations into the compound's potential as a treatment for various neurological disorders, including depression and addiction.

properties

IUPAC Name

(1R,2S)-2-(2,5-dimethoxy-4-methylphenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-7-4-12(15-3)9(6-11(7)14-2)8-5-10(8)13;/h4,6,8,10H,5,13H2,1-3H3;1H/t8-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDNODFJANCFQI-KXNXZCPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C2CC2N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1OC)[C@@H]2C[C@H]2N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201799
Record name Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53581-71-8
Record name Dmcpa hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053581718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DMCPA HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9TT57FWR4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans-
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Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans-
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Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans-
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Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans-
Reactant of Route 6
Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans-

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